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Compound of Interest

Compound Name: GPR120 Agonist 3

Cat. No.: B608939 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GPR120 Agonist 3, a

selective and potent activator of G protein-coupled receptor 120 (GPR120), for studying its role

in lipid metabolism. This document includes an overview of GPR120, its signaling pathways,

and detailed protocols for in vitro and in vivo experimental setups.

Introduction to GPR120
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4),

is a receptor for medium and long-chain free fatty acids (FFAs).[1] It is highly expressed in

adipose tissue, macrophages, and enteroendocrine cells.[2] GPR120 plays a crucial role in

sensing dietary fats and regulating various physiological processes, including glucose

homeostasis, anti-inflammatory responses, and adipogenesis.[1][3][4] Activation of GPR120

has been shown to improve insulin sensitivity, stimulate the secretion of glucagon-like peptide-1

(GLP-1), and suppress inflammation, making it an attractive therapeutic target for metabolic

diseases such as obesity and type 2 diabetes.[5][6][7]

GPR120 Agonist 3 (3-(4-((4-fluoro-4′-methyl-(1,1′-biphenyl)-2-yl)methoxy)-phenyl)propanoic

acid) is a selective synthetic agonist for GPR120 with negligible activity towards the related

GPR40 receptor.[8][9] Studies have shown that this agonist can effectively mimic the effects of

natural ligands, leading to beneficial effects on lipid metabolism, such as decreased hepatic

steatosis and reduced liver triglyceride levels.[8][10]
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GPR120 Signaling Pathways
GPR120 activation initiates downstream signaling through two primary pathways:

Gαq/11-PLC-Ca2+ Pathway: Upon ligand binding, GPR120 couples with the Gαq/11 protein,

activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to

its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium

(Ca2+). This increase in intracellular Ca2+ can influence various cellular processes,

including gene expression related to adipogenesis.[5][10]

β-Arrestin-2 Pathway: GPR120 can also signal through a G protein-independent pathway

involving β-arrestin-2. Following agonist binding, β-arrestin-2 is recruited to the receptor. This

interaction is crucial for mediating the anti-inflammatory effects of GPR120 by inhibiting the

NF-κB signaling pathway.[4][11]
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Caption: GPR120 signaling pathways activated by an agonist.
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Quantitative Data Summary
The following tables summarize the quantitative data on the effects of GPR120 agonists from

various studies.

Table 1: In Vitro Activity of GPR120 Agonist 3

Parameter Cell Line Species EC50 Reference

β-arrestin 2

Recruitment

mGPR120

expressing
Mouse 17 nM

β-arrestin 2

Recruitment

hGPR120

expressing
Human 44 nM

Ca++

Mobilization

hGPR120

expressing
Human 96 nM

IP3 Production
Gpr120

expressing
Human/Mouse

Concentration-

dependent

increase

[9]

Table 2: In Vivo Effects of GPR120 Agonists on Lipid Metabolism
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Agonist Animal Model Treatment Key Findings Reference

GPR120 Agonist

3 (cpdA)

High-fat diet-fed

obese mice

30 mg/kg/day for

5 weeks

Decreased

hepatic steatosis,

liver triglycerides,

and DAGs

[1][3][12]

TUG-891
C57Bl/6J mice

on chow diet

35 mg/kg/day for

2.5 weeks

Reduced fat

mass by 73%
[5][13]

GPR120 Agonist

3 (cpdA)

High-fat diet-fed

obese mice

30 mg/kg/day for

5 weeks

Improved

glucose

tolerance and

insulin sensitivity

[1][3][14]

GprA WSD-fed mice
30-90 mg/kg/day

for 3 weeks

Reduced signs of

steatosis
[15]

Table 3: Effect of GPR120 Agonists on Gene Expression

Agonist Cell/Tissue
Genes
Upregulated

Genes
Downregulate
d

Reference

ω3-FAs / cpdA
Adipose tissue of

HFD mice

PPARγ, GLUT4,

Adiponectin
- [6]

DHA / cpdA
3T3-L1

adipocytes

PPARγ, GLUT4,

Adiponectin
- [6]

GPR120

knockdown
3T3-L1 cells - PPARγ, FABP4 [11]

Experimental Protocols
In Vitro Studies: 3T3-L1 Adipocyte Differentiation and
Lipid Accumulation
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This protocol describes how to differentiate 3T3-L1 preadipocytes into mature adipocytes and

assess the effect of GPR120 Agonist 3 on lipid accumulation.

Materials:

3T3-L1 preadipocytes

DMEM with high glucose, L-glutamine, and sodium pyruvate

Fetal Bovine Serum (FBS)

Calf Serum (CS)

Penicillin-Streptomycin (P/S)

Insulin solution (10 mg/mL)

Dexamethasone (1 mM)

3-isobutyl-1-methylxanthine (IBMX) (0.5 M)

GPR120 Agonist 3

Oil Red O staining kit

Phosphate-Buffered Saline (PBS)

Formalin (10%)

Isopropanol

Protocol:

Cell Culture and Plating:

Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% P/S

at 37°C in a 10% CO2 incubator.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b608939?utm_src=pdf-body
https://www.benchchem.com/product/b608939?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plate cells in 6-well plates and grow to confluence. Maintain in culture for an additional 2

days post-confluence (Day 0).[4]

Adipocyte Differentiation:

Day 0: Induce differentiation by changing the medium to DMEM with 10% FBS, 1% P/S, 1

µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin (MDI medium).

Day 2: Replace the medium with DMEM containing 10% FBS, 1% P/S, and 1 µg/mL

insulin.

Day 4 onwards: Change the medium to DMEM with 10% FBS and 1% P/S every 2 days

until cells are fully differentiated (typically by Day 8-10).[4]

Treatment with GPR120 Agonist 3:

From Day 0 of differentiation, add GPR120 Agonist 3 to the differentiation media at

desired concentrations (e.g., 1-10 µM). A vehicle control (e.g., DMSO) should be run in

parallel.

Oil Red O Staining for Lipid Accumulation:

On the day of analysis (e.g., Day 10), wash the differentiated adipocytes with PBS.

Fix the cells with 10% formalin for at least 1 hour.[9]

Wash the cells with water and then with 60% isopropanol.[9]

Incubate the cells with Oil Red O working solution for 10-20 minutes at room temperature.

[9]

Wash the cells with water multiple times until the excess stain is removed.

Visualize and capture images of the stained lipid droplets using a microscope.

For quantification, elute the stain with 100% isopropanol and measure the absorbance at

510 nm.[8]
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Experimental Workflow for In Vitro Adipogenesis Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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